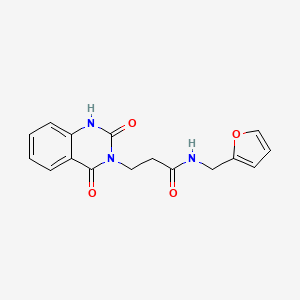
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide: is an organic compound belonging to the quinazoline family. The compound consists of a quinazolin-3(4H)-yl core substituted with two oxo groups at positions 2 and 4, and a propanamide moiety at position 3. Additionally, it features a furan-2-ylmethyl group attached to the nitrogen atom of the propanamide side chain. The combination of these functional groups imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic routes and reaction conditions:
Step 1: The quinazoline core is typically synthesized from an anthranilic acid derivative via cyclization reactions with formamide or related compounds.
Step 2:
Step 3: The final assembly involves coupling the furan-2-ylmethyl moiety with the propanamide derivative through amide bond formation. Common reagents for this step include carbodiimides like dicyclohexylcarbodiimide (DCC) or coupling agents such as N,N'-diisopropylcarbodiimide (DIC).
Industrial production methods: Industrial-scale synthesis might follow similar routes, often optimized for yield, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis or flow chemistry can enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The furan moiety and quinazolinone core can undergo oxidation under strong oxidative conditions.
Reduction: The quinazolinone can be reduced to its respective dihydroquinazolinone derivative using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings under appropriate conditions.
Common reagents and conditions:
Oxidation: KMnO₄, CrO₃, hydrogen peroxide (H₂O₂).
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Halogenation agents like bromine (Br₂) for electrophilic aromatic substitution.
Major products formed:
Oxidation: Possible formation of quinazolin-2,4-dione derivatives.
Reduction: Dihydroquinazolinone products.
Substitution: Halogenated derivatives of the quinazolinone and furan rings.
Scientific Research Applications
The compound's diverse functional groups make it a versatile molecule in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The quinazolinone core is known for its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Potential therapeutic applications arise from its ability to modulate biological pathways, particularly those involving enzyme inhibition.
Industry: Its derivatives may find use in materials science, particularly in the design of organic semiconductors and photovoltaic materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular targets: Enzymes, receptors, and DNA are potential targets due to the compound’s binding affinity.
Pathways involved: Inhibition of kinase enzymes, modulation of receptor-mediated signal transduction, and interaction with DNA-binding proteins are key pathways.
Comparison with Similar Compounds
Quinazoline: Simple quinazoline derivatives.
Quinazolinone: Similar structures but with different substitution patterns.
Furan derivatives: Compounds featuring furan rings attached to various moieties.
Uniqueness: The presence of both the quinazolin-3(4H)-yl and furan-2-ylmethyl groups makes this compound unique. The combination allows it to exhibit properties not found in simpler derivatives, such as improved binding affinity and enhanced biological activity.
Feel free to delve deeper into any specific section or ask for more details!
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-14(17-10-11-4-3-9-23-11)7-8-19-15(21)12-5-1-2-6-13(12)18-16(19)22/h1-6,9H,7-8,10H2,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWHYDLARZAJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2932606.png)
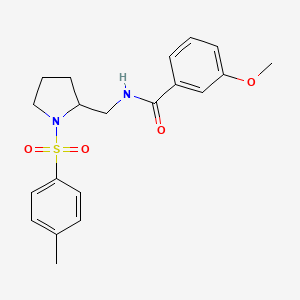
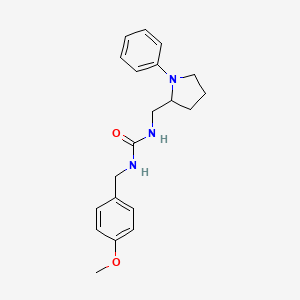
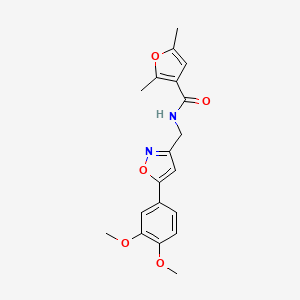
![2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]propanamide](/img/structure/B2932617.png)
![2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2932618.png)
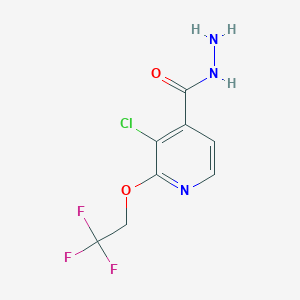
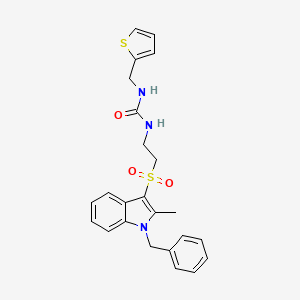
![2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2932621.png)
![4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932622.png)
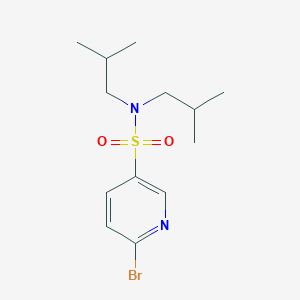

![1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2932625.png)
![1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2932628.png)
